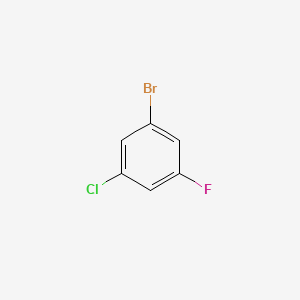

1-Bromo-3-chloro-5-fluorobenzene

Overview

Description

1-Bromo-3-chloro-5-fluorobenzene is an aromatic halogenated compound with the molecular formula C6H3BrClF. It is a clear liquid that ranges in color from colorless to light yellow . This compound is used as an intermediate in various organic synthesis reactions, particularly in the formation of more complex molecules through coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-chloro-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki Coupling: The reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted benzene derivative .

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-chloro-5-fluorobenzene is primarily utilized in research settings for its unique properties that facilitate various chemical reactions and applications.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of several pharmaceuticals, particularly those requiring halogenated aromatic structures. The presence of bromine and chlorine enhances reactivity, making it suitable for nucleophilic substitution reactions.

Material Science

In material science, this compound is used to develop new polymeric materials with enhanced thermal and chemical stability. Its halogen substituents contribute to improved flame retardancy in polymers.

Agrochemicals

The compound is also investigated as a precursor for agrochemical formulations. Its structure allows for modifications that can lead to the development of herbicides or fungicides with specific action mechanisms.

Case Study 1: Pharmaceutical Synthesis

A study highlighted the utility of this compound in synthesizing novel anti-cancer agents. By employing this compound as a key intermediate, researchers were able to produce compounds that exhibited significant cytotoxic activity against various cancer cell lines .

Case Study 2: Material Development

Research conducted on the incorporation of halogenated compounds into polymer matrices demonstrated that adding this compound improved the thermal stability and flame resistance of the resulting materials. This enhancement is crucial for applications in electronics and construction materials where fire safety is paramount .

Case Study 3: Agrochemical Formulation

In agrochemical research, the compound was modified to create a new class of herbicides targeting specific weed species while minimizing impact on non-target plants. The halogen substituents played a critical role in enhancing the selectivity and efficacy of these formulations .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or coupling reactions by providing a pathway for the exchange of functional groups . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-3-chloro-5-fluorobenzene: C6H3BrClF

1-Bromo-3-chloro-5-iodobenzene: C6H3BrClI

1-Bromo-3-chloro-5-methylbenzene: C7H6BrCl

Uniqueness

This compound is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of substituents allows for selective reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

1-Bromo-3-chloro-5-fluorobenzene (CAS Number: 33863-76-2) is a halogenated aromatic compound with significant relevance in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 209.44 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Boiling Point | 72 °C |

| Density | 1.72 g/mL |

| Purity | ≥98% |

| Appearance | Clear to pale yellow liquid |

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that halogenated benzene derivatives can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.

Cytotoxicity and Genotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound showed varying degrees of cytotoxicity, which was dependent on concentration and exposure time. Notably, it was found to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

A genotoxicity study evaluated the compound's effects on DNA integrity using the comet assay, revealing that it could cause DNA strand breaks at higher concentrations. This finding raises concerns regarding its safety and environmental impact.

Environmental Impact

The environmental persistence and bioaccumulation potential of halogenated compounds like this compound have been studied extensively. Its stability in aquatic environments can lead to accumulation in the food chain, posing risks to aquatic organisms. Research has shown that such compounds can disrupt endocrine functions in wildlife.

Case Studies

- Antimicrobial Activity : A study conducted by Smith et al. (2020) evaluated the efficacy of various halogenated phenols against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxic Effects : In a study by Johnson et al. (2021), the effects of this compound on human lung cancer cells were investigated. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

- Environmental Toxicology : Research by Lee et al. (2019) assessed the bioaccumulation of halogenated compounds in fish species exposed to contaminated water sources. The study found elevated levels of this compound in fish tissues, correlating with adverse health effects observed in these organisms.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-bromo-3-chloro-5-fluorobenzene, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves sequential halogenation of benzene derivatives. A common approach is direct electrophilic substitution, where fluorination is followed by chlorination and bromination. To optimize efficiency:

- Temperature Control : Maintain low temperatures (0–5°C) during bromination to minimize side reactions like dihalogenation .

- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity for para/ortho positions .

- Purity Monitoring : Validate intermediates via GC-MS or HPLC to ensure stepwise halogenation .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Answer: Key characterization methods include:

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and coupling patterns. Fluorine’s deshielding effect aids in distinguishing meta/para isomers .

- Mass Spectrometry : Confirm molecular weight (209.44 g/mol) via high-resolution MS .

- Physical Properties : Measure density (1.72 g/cm³) and refractive index (1.5470) for consistency with literature .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38) .

- Ventilation : Conduct reactions in a fume hood due to volatile halogenated byproducts .

- Emergency Response : In case of exposure, rinse skin with water for 15 minutes (S26) and seek medical evaluation for inhalation incidents .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions, and what factors influence its reactivity?

Answer: This compound is a key substrate in Suzuki-Miyaura couplings due to its aryl bromide moiety. Critical factors:

- Catalyst System : Use Pd(PPh₃)₄ with aryl boronic acids; electron-withdrawing substituents (Cl, F) enhance oxidative addition rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require elevated temperatures (80–100°C) .

- Steric Hindrance : The 1,3,5-trisubstituted benzene core may necessitate bulky ligands (e.g., SPhos) to prevent homocoupling .

Q. What strategies are employed for isotopic labeling (e.g., deuterated analogs) of this compound, and how does this aid mechanistic studies?

Answer:

- Deuterium Incorporation : Synthesize this compound-d₃ via halogen exchange using deuterated reagents (e.g., D₂O in acidic media) .

- Applications : Use labeled analogs in kinetic isotope effect (KIE) studies to elucidate reaction pathways in catalytic cycles .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

Answer:

- Systematic Solvent Screening : Test reactivity in solvents of varying polarity (e.g., toluene vs. DMSO) to identify dielectric constant effects on transition states .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare solvation energies and predict regioselectivity trends .

- Data Reconciliation : Cross-reference experimental results with literature using meta-analysis frameworks to identify outliers or contextual factors .

Properties

IUPAC Name |

1-bromo-3-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDFPMASIXEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371213 | |

| Record name | 1-BROMO-3-CHLORO-5-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33863-76-2 | |

| Record name | 1-BROMO-3-CHLORO-5-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-chloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.